N1-Aryl Substitution Pattern: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Regioisomer Determines Target Selectivity
The target compound carries a 2,4-dimethylphenyl substituent at N1, whereas the closest commercially listed analog bears a 3,4-dimethylphenyl group . In the parallel VU0080241 chemotype (which shares the identical N1‑(2,4‑dimethylphenyl)‑pyrazolo[3,4‑d]pyrimidine core), the 2,4‑dimethyl substitution mode confers positive allosteric modulation of mGluR4 with an EC₅₀ of 4.6 µM and >30‑fold selectivity over mGluR1, mGluR2, mGluR5, and mGluR8 [1]. The corresponding 3,4‑dimethylphenyl regioisomer does not replicate this selectivity fingerprint. Given that N1‑aryl regioisomerism in the pyrazolo[3,4‑d]pyrimidine series has been shown to produce large shifts in kinase inhibition potency in Src/Abl enzymatic assays [2], the 2,4‑ vs. 3,4‑dimethyl substitution represents a verifiable chemical determinant of biological profile.
| Evidence Dimension | N1-aryl substitution regioisomerism effect on biological target profile |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl at N1 (C₂₀H₁₈ClN₅, MW 363.8 g/mol, InChIKey OZZUAGAJDMEJNF-UHFFFAOYSA-N) [3] |
| Comparator Or Baseline | 3,4-dimethylphenyl regioisomer (N-(2-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MW 363.8 g/mol, InChIKey KHFPJVFXYAKGTE-UHFFFAOYSA-N) ; VU0080241 (N1-2,4-dimethylphenyl) mGluR4 PAM EC₅₀ = 4.6 µM [1] |
| Quantified Difference | Regioisomerism at N1 (2,4‑diMe vs. 3,4‑diMe) expected to alter kinase selectivity; in analogous VU0080241 scaffold, 2,4‑diMe confers mGluR4 EC₅₀ 4.6 µM with >30‑fold selectivity [1] |
| Conditions | Cell-free enzymatic Src/Abl assays for pyrazolo[3,4-d]pyrimidines [2]; mGluR4 calcium mobilization assay for VU0080241 [1] |
Why This Matters
Procurement of the correct regioisomer is critical to ensure the intended biological target engagement; the 2,4- and 3,4-dimethylphenyl variants are not interchangeable and may yield divergent experimental outcomes in kinase or GPCR assays.
- [1] Niswender CM, Johnson KA, Weaver CD, Jones CK, Xiang Z, Luo Q, et al. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345‑1358. View Source
- [2] Schenone S, Brullo C, Bruno O, Bondavalli F, Mosti L, Maga G, et al. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. Eur J Med Chem. 2008;43(12):2665‑2676. View Source
- [3] Wiley SpectraBase. 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-. SpectraBase Compound ID DkU1OZhuiqO. Accessed April 2026. View Source
